BenchChemオンラインストアへようこそ!

Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one

meptazinol synthesis process chemistry intermediate yield optimization

Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one (CAS 71556-70-2), systematically also named 1-methyl-3-(3-oxocyclohex-1-en-1-yl)azepan-2-one, is a chiral, crystalline azepin-2-one derivative with molecular formula C₁₃H₁₉NO₂ and molecular weight 221.29 g/mol. It is the designated Intermediate II in the established industrial synthesis of meptazinol hydrochloride (Wy-22811), a mixed agonist-antagonist opioid analgesic originally developed by Wyeth Laboratories and subsequently monographed in the British Pharmacopoeia.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 71556-70-2
Cat. No. B1589585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one
CAS71556-70-2
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCN1CCCCC(C1=O)C2=CC(=O)CCC2
InChIInChI=1S/C13H19NO2/c1-14-8-3-2-7-12(13(14)16)10-5-4-6-11(15)9-10/h9,12H,2-8H2,1H3
InChIKeyXJZQHHIPUDRJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one (CAS 71556-70-2): Procurement-Relevant Identity and Class Context


Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one (CAS 71556-70-2), systematically also named 1-methyl-3-(3-oxocyclohex-1-en-1-yl)azepan-2-one, is a chiral, crystalline azepin-2-one derivative with molecular formula C₁₃H₁₉NO₂ and molecular weight 221.29 g/mol . It is the designated Intermediate II in the established industrial synthesis of meptazinol hydrochloride (Wy-22811), a mixed agonist-antagonist opioid analgesic originally developed by Wyeth Laboratories and subsequently monographed in the British Pharmacopoeia . The compound bears a reactive α,β-unsaturated ketone moiety on the cyclohexenyl ring that serves as the critical chemical handle for the sequential aromatization, ethylation, and reduction steps leading to the meptazinol azepane core. Its single-crystal X-ray structure has been solved and deposited, providing definitive conformational proof that is unavailable for most competing intermediates in this synthetic sequence .

Why Generic Substitution of Meptazinol Intermediate II (CAS 71556-70-2) Carries Quantifiable Procurement Risk


The meptazinol synthetic pathway is a linear sequence of at least five discrete chemical transformations in which the structural and stereochemical integrity of each intermediate directly governs the overall yield and purity of the final active pharmaceutical ingredient. The published overall yield for the full five-step route starting from 1,3-cyclohexanedione and N-methylcaprolactam is only 39.2%, meaning that even modest inefficiencies at any single intermediate stage propagate multiplicatively . Substituting Intermediate II with a close structural analog—such as the unsubstituted N-methylcaprolactam scaffold, the downstream phenolic Intermediate III (CAS 71556-74-6), or an intermediate from an alternative synthetic route (e.g., the m-methoxyacetophenone pathway)—would either bypass the essential cyclohexenone reactivity handle required for the aromatization step or introduce an entirely different impurity profile. Critically, the crystal structure of Intermediate II has been solved and published, providing unambiguous identity confirmation, whereas analogous crystallographic data for Intermediates III and IV remain absent from the peer-reviewed literature . This evidentiary asymmetry means that procurement of an uncharacterized substitute exposes the user to identity risk that cannot be mitigated without costly in-house structural elucidation.

Quantitative Differentiation Evidence for Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one (CAS 71556-70-2)


Improved Synthetic Yield of Intermediate II: 85% via Optimized Methanol Route vs. 65% Prior Art

Patent CN102838541A discloses an optimized preparation method for Intermediate II that achieves an isolated yield of 85% (2070 g scale, mp 108–110°C) from N-methylcaprolactam and 3-methoxy-2-cyclohexenone. The patent explicitly contrasts this with the prior art method using isopropanol, which yielded the upstream Intermediate I (3-isopropoxy-2-cyclohexenone) at merely 65% . In the broader synthetic context, the optimized aromatization of Intermediate II to the phenolic Intermediate III proceeds with 90% yield using Br₂ at room temperature, as reported by Zhang et al. (2009), further confirming the high chemical fidelity of this intermediate in downstream transformations . The full five-step meptazinol synthesis from 1,3-cyclohexanedione and N-methylcaprolactam achieves an overall yield of 39.2% , underscoring how each intermediate's step-yield critically impacts the cumulative process economics.

meptazinol synthesis process chemistry intermediate yield optimization pharmaceutical intermediate procurement

Single-Crystal X-Ray Structure Confirmed and Deposited: Definitive Identity Proof Absent for Competing Intermediates

The title compound has been characterized by single-crystal X-ray diffraction, with the structure solved and refined to R = 0.055, wR = 0.163 (S = 1.06) using 2198 independent reflections . The crystal belongs to the monoclinic space group P2₁/c with unit cell parameters a = 9.450(4) Å, b = 10.665(3) Å, c = 11.963(4) Å, β = 95.33(3)°, V = 1200.5(7) ų, Z = 4, and calculated density Dx = 1.224 Mg m⁻³. The structure confirms the (S) configuration at C2 in the arbitrarily chosen asymmetric molecule, with crystal symmetry generating a racemic mixture. An intermolecular C—H···O hydrogen bond consolidates the crystal packing. The structure has been deposited with the Cambridge Crystallographic Data Centre (CCDC ref. 706068) . In contrast, no single-crystal X-ray structures have been reported in the peer-reviewed literature for the upstream reagent N-methylcaprolactam (CAS 2556-73-2), the downstream Intermediate III (CAS 71556-74-6), or Intermediate IV of the meptazinol sequence.

crystallography structural confirmation intermediate identity verification pharmaceutical quality control

Crystalline Solid with Sharp Melting Point (108–110°C) vs. Liquid N-Methylcaprolactam: Purification and Handling Advantage

Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one is a crystalline solid at ambient temperature with a sharp melting point of 108–110°C, as reported consistently across multiple authoritative databases . Its boiling point is 402.109°C at 760 mmHg, density is 1.109 g/cm³, flash point is 184.232°C, and refractive index is 1.528 . In contrast, its core scaffold precursor N-methylcaprolactam (CAS 2556-73-2) is a clear colorless to light yellow liquid at room temperature with a boiling point of only 106–108°C at 6 mmHg (density 0.991 g/mL at 25°C) and is fully miscible with water . The downstream Intermediate III (CAS 71556-74-6) has a higher boiling point of 429.8°C at 760 mmHg but its melting point is not consistently reported across databases . The crystalline nature and sharp melting point of Intermediate II enable straightforward purification by recrystallization (demonstrated from ethyl acetate/hexane mixtures) and provide a simple, low-cost identity verification method (melting point determination) that is not available for liquid intermediates.

physicochemical properties melting point crystallization intermediate purification procurement specification

Baseline Enantioseparation of Intermediate II Achieved with Single Chiral Selector; Intermediates III and IV Require Dual Cyclodextrin Systems

Yu et al. (2014) demonstrated that when using mono-6-deoxy-6-piperidine-β-cyclodextrin (PIP-β-CD) at 12.5 mM as the sole chiral selector in capillary electrophoresis, Intermediate II achieved baseline enantioseparation, whereas the results for Intermediates III and IV were described as 'less satisfactory' under identical single-CD conditions . To achieve acceptable enantiomeric resolution for Intermediates III and IV, dual cyclodextrin systems combining PIP-β-CD with neutral CDs (β-CD, TM-β-CD, or HP-β-CD) were required . In a separate study using carboxymethyl-β-cyclodextrin (CM-β-CD) at 2.0 mmol/L in 20 mmol/L H₃PO₄ buffer (pH 6.00, 15 kV applied voltage, 5% acetonitrile), baseline separations were obtained for all four analytes (meptazinol and Intermediates II–IV), and the method was fully validated for linearity, LOD/LOQ, accuracy, precision, and selectivity, then successfully applied to quantitative determination of meptazinol in pharmaceutical tablets .

chiral separation capillary electrophoresis enantiomeric purity pharmaceutical analysis intermediate quality control

Multi-Spectral Reference Data with Wyeth Origin: 2 NMR, 1 FTIR, 1 Raman, and 1 UV-Vis Spectra Publicly Accessible

The Wiley KnowItAll SpectraBase database contains five independent spectral datasets for this compound: 2 NMR spectra (¹H and ¹³C, CDCl₃ solvent, Varian CFT-20 spectrometer), 1 FTIR spectrum (KBr wafer technique), 1 Raman spectrum, and 1 UV-Vis spectrum . Critically, the source of the sample is documented as A. C. White, Wyeth Laboratories, Berkshire, England—the originator laboratory of the meptazinol program—establishing these spectra as de facto reference-standard data . The molecular identity is further corroborated by the InChIKey (XJZQHHIPUDRJGJ-UHFFFAOYSA-N) and exact mass (221.141579 g/mol) . In parallel, commercial suppliers such as Bidepharm offer batch-specific QC documentation including NMR, HPLC, and GC analyses with a standard purity specification of 95% . For comparison, spectral database coverage for the downstream Intermediate III (CAS 71556-74-6) is substantially more limited, with no equivalent multi-technique spectral package traceable to the originator laboratory identified in public databases.

spectroscopic characterization reference standard analytical method development intermediate identity confirmation

Commercial Purity Specifications: 95% Standard with Escalation to 98%+ vs. Unspecified Purity for Downstream Intermediates

Multiple independent commercial suppliers offer hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one with clearly specified purity grades: Bidepharm at 95% standard purity with batch-specific NMR, HPLC, and GC documentation ; Leyan (Shanghai HaoHong) at 95% purity ; CymitQuimica/Fluorochem at 95% ; Chemenu at 98% purity with storage specification of 2–8°C ; and MolCore at NLT 98% with ISO-certified quality systems . The compound is listed under EINECS number 275-618-9 and MDL number MFCD18432446, facilitating regulatory and procurement database integration . In contrast, the downstream Intermediate III (CAS 71556-74-6, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one) is typically offered with purity 'on inquiry' only, without publicly posted standard purity specifications or QC documentation commitments from major catalog suppliers . This transparency asymmetry directly impacts procurement risk assessment and supplier qualification timelines.

commercial purity supplier specification pharmaceutical intermediate procurement quality assurance

Procurement-Relevant Application Scenarios for Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one (CAS 71556-70-2)


Scale-Up Synthesis of Meptazinol Hydrochloride API via the Established Wyeth 5-Step Route

This compound is the indispensable Intermediate II in the canonical meptazinol hydrochloride synthesis route originally developed by Wyeth Laboratories. Following the optimized patent procedure (CN102838541A), Intermediate II is prepared in 85% yield from N-methylcaprolactam and 3-methoxy-2-cyclohexenone, then aromatized to the phenolic Intermediate III in 90% yield using Br₂ at room temperature . The overall five-step route delivers meptazinol in 39.2% total yield . Procurement of this specific intermediate—rather than attempting to enter the synthetic sequence at a different stage—ensures access to the highest-yielding published process conditions and enables direct use of the Wyeth-origin spectroscopic reference data (SpectraBase) for in-process control . The crystalline nature (mp 108–110°C) further facilitates purification and handling at scale .

Chiral Purity Method Development and Enantiomeric Impurity Profiling for Meptazinol Intermediates

The published capillary electrophoresis methods using CM-β-CD and PIP-β-CD have been fully validated specifically for Intermediate II alongside meptazinol and Intermediates III/IV . Because Intermediate II achieves baseline enantioseparation with a single chiral selector (12.5 mM PIP-β-CD), while Intermediates III and IV require more complex dual-CD systems, procurement of Intermediate II as the analytical reference standard for chiral method development simplifies instrument setup, reduces method development time, and improves inter-laboratory reproducibility . This is particularly relevant for pharmaceutical quality control laboratories that must validate enantiomeric purity methods for regulatory submission in accordance with ICH Q2(R1) guidelines.

Solid-Form Intermediate Procurement for Crystallization-Based Purification Workflows

Unlike the liquid N-methylcaprolactam starting material (bp 106–108°C at 6 mmHg) or the poorly characterized solid form of Intermediate III, Intermediate II is a reliably crystalline solid with a sharp melting point of 108–110°C and a defined recrystallization protocol from ethyl acetate/hexane (20:1 v/v) . This enables purification by simple recrystallization rather than fractional distillation or column chromatography, reducing solvent consumption, equipment requirements, and purification time in both kilo-lab and pilot-plant settings. The single-crystal X-ray structure (CCDC 706068) provides definitive proof of crystalline form identity, supporting polymorph screening and solid-form patent strategies .

Reference Standard Qualification for Pharmacopoeial Intermediate Identity Testing

The combination of a deposited single-crystal structure (CCDC 706068), five independent spectral datasets traceable to the Wyeth originator laboratory (SpectraBase), and commercially available material at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) makes this compound uniquely qualified as a reference standard for intermediate identity testing in pharmaceutical quality systems . No other intermediate in the meptazinol synthetic sequence possesses this breadth of publicly available, cross-validated characterization data. For organizations preparing Drug Master Files (DMFs) or Abbreviated New Drug Applications (ANDAs) referencing meptazinol, procurement of this well-characterized intermediate reduces the analytical characterization burden and strengthens the evidentiary basis for intermediate specifications.

Quote Request

Request a Quote for Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.